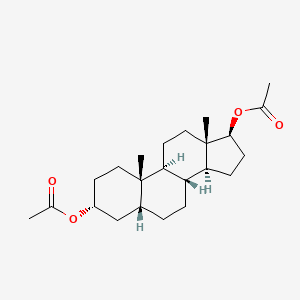

5b-Androstane-3a,17b-diol Diacetate

Description

5β-Androstane-3α,17β-diol Diacetate (5bA) is a synthetic steroid metabolite formed by acetylation of the endogenous steroid 5β-androstane-3α,17β-diol. It is widely used in anti-doping analyses to detect testosterone abuse via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). This compound is critical for distinguishing endogenous steroid profiles from exogenous testosterone administration, as its δ¹³C values deviate significantly when synthetic testosterone is metabolized .

Properties

Molecular Formula |

C23H36O4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H36O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,21+,22+,23+/m1/s1 |

InChI Key |

BQIBBYLXJDSLIR-RHCGTSLQSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5b-Androstane-3a,17b-diol Diacetate typically involves the acetylation of 5b-Androstane-3a,17b-diol. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5b-Androstane-3a,17b-diol Diacetate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the diol to a diketone.

Reduction: The compound can be reduced back to its parent diol form.

Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of diketones.

Reduction: Regeneration of the parent diol.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5b-Androstane-3a,17b-diol Diacetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

Biology: Studied for its role in modulating androgenic and estrogenic activities.

Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer treatment.

Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 5b-Androstane-3a,17b-diol Diacetate involves its interaction with androgen and estrogen receptors. Upon binding to these receptors, the compound can modulate the expression of target genes involved in various physiological processes. The pathways involved include the regulation of cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

- 5α-Androstane-3α,17β-diol Diacetate (5aA)

- 5β-Pregnane-3α,20α-diol Diacetate (5bP)

Table 1: Structural and Analytical Properties

Isotopic and Metabolic Differences

- δ¹³C Values :

- Control group means:

- 5bA: -25.69‰

- 5aA: -26.35‰ (Δ = 0.66‰, P < 0.001)

- Diagnostic Utility: The ratio 5bA/5bP and difference 5bP-5bA are more robust indicators of testosterone doping than 5aA-based metrics, as 5aA exhibits greater variability influenced by peripheral metabolism .

Analytical Performance

- Linearity :

- Recovery :

Case Studies in Anti-Doping

- Athletes with elevated testosterone/epitestosterone (T/E) ratios showed δ¹³C deviations in 5bA and 5aA. For example, subjects using exogenous testosterone exhibited 5bA δ¹³C values >3 SD outside control ranges, confirming doping .

- 5bA’s hepatic-exclusive origin minimizes confounding factors (e.g., diet, ethnicity), making it superior to 5aA for forensic applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of 5β-Androstane-3α,17β-diol Diacetate?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) or LC-MS/MS can validate molecular weight and fragmentation patterns. Cross-reference spectral data with databases like NIST Chemistry WebBook or published literature for verification .

- Experimental Design : Prepare a 1-5 mg/mL solution in deuterated solvents (e.g., DMSO-d6 or CDCl3) for NMR. For MS, use electrospray ionization (ESI) in positive ion mode with a resolving power ≥30,000 to distinguish isotopic patterns.

Q. How should researchers handle stability challenges during storage of 5β-Androstane-3α,17β-diol Diacetate?

- Protocol : Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Prior to use, confirm purity via thin-layer chromatography (TLC) or HPLC. If degradation is observed (e.g., new peaks in HPLC), repurify using silica gel column chromatography with a hexane:ethyl acetate gradient .

- Validation : Perform stability tests by comparing fresh and stored samples using melting point analysis (expected range: 219–221°C) and FT-IR to detect changes in hydroxyl or acetate groups .

Q. What safety precautions are critical when handling this compound in vitro?

- Guidelines : Use PPE (N95 respirator, nitrile gloves) to avoid inhalation or dermal exposure. Work in a fume hood with local exhaust ventilation. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for delayed toxicity symptoms (e.g., respiratory irritation) .

- Waste Management : Decontaminate spills with ethanol followed by sodium bicarbonate, and dispose of waste via certified hazardous material handlers to comply with SARA 302/313 regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 5β-Androstane-3α,17β-diol Diacetate?

- Data Analysis Framework :

Source Validation : Compare experimental conditions (e.g., cell lines, solvent carriers) across studies. For example, solubility in DMSO vs. methanol may alter bioavailability .

Dose-Response Correlation : Replicate assays using standardized doses (e.g., 1–100 µM) and measure metabolites via LC-MS to account for enzymatic conversion discrepancies .

Pathway Mapping : Use transcriptomic or proteomic profiling to identify off-target interactions (e.g., androgen receptor vs. glucocorticoid receptor pathways) .

Q. What experimental strategies optimize the synthesis of 5β-Androstane-3α,17β-diol Diacetate for high yield and purity?

- Synthetic Protocol :

- Step 1 : Start with testosterone acetate; perform enzymatic reduction using 5β-reductase (e.g., from rat liver microsomes) to generate the 5β-androstane backbone .

- Step 2 : Acetylate the 3α- and 17β-hydroxyl groups using acetic anhydride in pyridine (1:3 molar ratio) at 50°C for 4 hours.

- Step 3 : Purify via recrystallization in ethanol:water (70:30) and validate purity (>95%) by HPLC (C18 column, acetonitrile:water mobile phase) .

Q. How can researchers address ecological toxicity data gaps for this compound?

- Ecotoxicology Workflow :

PBT Assessment : Conduct OECD 301F biodegradation tests in aquatic models (e.g., Daphnia magna) to evaluate persistence (P) and bioaccumulation (B).

Toxicity Profiling : Use algal growth inhibition assays (OECD 201) and zebrafish embryo toxicity tests (FET) to determine LC50/EC50 values.

Mitigation : If toxicity is observed (e.g., LC50 < 10 mg/L), explore structural analogs with lower logP values to reduce bioaccumulation potential .

Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.